Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate
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Overview
Description
Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate is a complex organic compound that features a benzoate ester linked to a pyridine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(methylcarbamoyl)pyridin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester and pyridine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate is unique due to its specific structural features, such as the ester linkage between the benzoate and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-16-14(18)13-9-12(7-8-17-13)21-11-5-3-10(4-6-11)15(19)20-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
CSPGRHXJUJZQDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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